3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Medicinal Chemistry PFKFB3 Inhibition Scaffold Differentiation

The compound 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS 503609-25-4) is a fused bicyclic heterocycle with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. It features a partially saturated pyrrolo[1,2-a]pyrimidine ring system, distinguishing it from fully aromatic analogs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 503609-25-4
Cat. No. B15072731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one
CAS503609-25-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CN=C2C=CC(=O)N2C1
InChIInChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h2-3H,1,4-5H2
InChIKeyFQRXLUURLDXAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS 503609-25-4): A Core Scaffold for Drug Discovery


The compound 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS 503609-25-4) is a fused bicyclic heterocycle with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. It features a partially saturated pyrrolo[1,2-a]pyrimidine ring system, distinguishing it from fully aromatic analogs. This core scaffold is recognized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, with research identifying the dihydropyrrolopyrimidinone series as novel inhibitors of PFKFB3, a target in tumor glycolysis [2].

Why 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one Cannot Be Replaced by a Generic Pyrimidine


The specific 3,4-dihydro saturation state and the annulated pyrrole-pyrimidine framework of this compound create a unique conformational profile and electronic distribution that are critical for target engagement. Research on the dihydropyrrolopyrimidinone series has demonstrated binding to the ATP site of PFKFB3 via X-ray crystallography, revealing a distinct binding mode that can be flipped through a sigma-hole interaction [1]. Simple pyrimidine or pyrrolopyrimidine analogs with different saturation or substitution patterns would present altered hydrogen-bonding arrays and molecular geometries, directly impacting their ability to serve as a viable starting point, intermediate, or tool compound in programs built around this specific chemotype [1].

Quantitative Differentiation Evidence for 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one


Absence of Comparator-Based Quantitative Evidence for This Specific Building Block

A comprehensive search of primary research papers, patents, and authoritative databases was conducted to identify quantitative, comparator-based evidence that would allow a data-driven selection of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one over a closely related analog. This search identified no head-to-head comparison studies, no cross-study comparable data sets, and no quantitative structure-activity relationship data for this specific compound against a defined analog. The available evidence for the broader dihydropyrrolopyrimidinone class confirms activity against PFKFB3, but does not provide the assay-specific, comparator-linked data required to make a direct quantitative differentiation claim for this exact molecule [1].

Medicinal Chemistry PFKFB3 Inhibition Scaffold Differentiation

Recommended Application Scenarios for 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one


Use as a Key Intermediate in PFKFB3 Inhibitor Synthesis

This compound serves as the core scaffold for the dihydropyrrolopyrimidinone series of PFKFB3 inhibitors, as confirmed by X-ray crystallography studies of the series bound to the target protein [1]. Procurement is justified when the synthetic route explicitly requires this 3,4-dihydro oxidation state to access the bioactive conformation demonstrated in the published crystal structures.

Scaffold for Kinase Inhibitor Library Design

The fused pyrrolo[1,2-a]pyrimidine system is a recognized privileged structure in kinase inhibitor design [1]. This specific building block is appropriate for combinatorial library synthesis aimed at exploring the chemical space around ATP-competitive kinase inhibitors, where the 3,4-dihydro moiety provides a distinct vector for chemical diversification.

Reference Standard in Chemotype Authentication Workflows

The publication describing this chemotype details a high-throughput screening triage workflow for authenticating novel inhibitor series [1]. This compound can be used as an analytical reference standard when establishing similar screening and validation protocols to distinguish true actives from assay artifacts within the dihydropyrrolopyrimidinone class.

Quote Request

Request a Quote for 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.